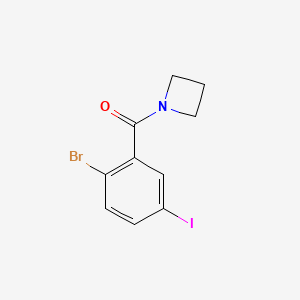

1-(2-Bromo-5-iodobenzoyl)azetidine

Description

Significance of Four-Membered Heterocycles in Contemporary Chemical Synthesis and Drug Discovery

Four-membered heterocyclic compounds, including azetidines, oxetanes, and thietanes, are integral to modern chemical sciences. numberanalytics.comresearchgate.net Despite the inherent challenges in their synthesis due to ring strain, these structures are sought after for their ability to introduce conformational rigidity and novel three-dimensional shapes into molecules. enamine.netnumberanalytics.com This is particularly advantageous in drug design, where a well-defined molecular architecture can lead to higher binding affinity and selectivity for biological targets. enamine.net In fact, over 85% of all biologically active chemical entities contain a heterocyclic fragment, underscoring their central role in drug discovery. nih.gov The inclusion of these small rings can significantly influence a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing pharmacokinetic and pharmacodynamic profiles. nih.govijprajournal.com

Prominent examples of pharmaceuticals containing a four-membered ring include beta-lactam antibiotics like penicillin, which highlights the long-standing importance of this structural motif in medicine. numberanalytics.com More recent examples of drugs containing the azetidine (B1206935) ring include the antihypertensive agent Azelnidipine and the kinase inhibitor Cobimetinib. rsc.orgenamine.net

Strain-Driven Reactivity Profile of Azetidine Ring Systems

The chemical behavior of azetidines is largely dictated by their considerable ring strain, estimated to be around 25.4 kcal/mol. rsc.org This strain lies between that of the more reactive and less stable three-membered aziridines and the more stable and less reactive five-membered pyrrolidines. rsc.orgresearchwithrutgers.com This intermediate level of strain endows azetidines with a unique combination of stability for handling and facile reactivity that can be triggered under specific conditions. rsc.orgrsc.org

The inherent strain makes the C-N and C-C bonds within the azetidine ring susceptible to cleavage, enabling a variety of ring-opening reactions. ub.bw This strain-release reactivity provides a powerful tool for synthetic chemists to construct more complex acyclic and heterocyclic structures. Furthermore, the azetidine ring can undergo ring-expansion reactions, offering pathways to larger heterocyclic systems. ub.bw The reactivity is also influenced by the nature of substituents on the ring and the nitrogen atom, allowing for fine-tuning of its chemical behavior. ub.bw

Overview of Halogenated Azetidine Derivatives in Chemical Biology Research

The introduction of halogen atoms onto the azetidine scaffold or its substituents can significantly impact the molecule's biological activity and utility as a chemical probe. Halogenation is a common strategy in medicinal chemistry to modulate a compound's properties. For instance, the presence of halogens can alter a molecule's conformation, lipophilicity, and metabolic stability, and can introduce new points for interaction with biological targets through halogen bonding.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

azetidin-1-yl-(2-bromo-5-iodophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrINO/c11-9-3-2-7(12)6-8(9)10(14)13-4-1-5-13/h2-3,6H,1,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNNURAHXPGDPBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C(=O)C2=C(C=CC(=C2)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Acylated Azetidine Derivatives, with a Focus on Halogenated Benzoyl Scaffolds

Strategies for Azetidine (B1206935) Ring Formation

The construction of the strained four-membered azetidine ring requires specialized synthetic strategies that can overcome the inherent challenges of forming such a system. semanticscholar.org Recent advances have provided a diverse toolkit for chemists to access these valuable scaffolds. rsc.org

Ring Contraction Approaches

Ring contraction of more readily available five-membered heterocycles offers an effective pathway to the azetidine core. A notable example is the synthesis of N-sulfonylazetidines through the ring contraction of α-bromo N-sulfonylpyrrolidinones. rsc.orgnih.gov This method involves a one-pot nucleophilic addition-ring contraction process. nih.gov

The proposed mechanism begins with a nucleophilic attack on the N-activated amide carbonyl group, leading to N–C(O) bond cleavage. This forms an α-bromocarbonyl intermediate with a γ-positioned amide anion. Subsequent intramolecular cyclization via an SN2 mechanism results in the contracted azetidine ring. rsc.org Researchers have found that using potassium carbonate as a base in a mixture of acetonitrile and an alcohol (like methanol) as the nucleophile provides the N-sulfonylazetidine product in high yields, ranging from 73-98%. rsc.orgorganic-chemistry.org This method is versatile, allowing for the incorporation of various nucleophiles such as different alcohols, phenols, or anilines. nih.govorganic-chemistry.org

| Starting Material | Base/Solvent | Nucleophile | Product | Yield (%) |

| α-bromo N-sulfonylpyrrolidinone | K₂CO₃ / MeCN:MeOH | Methanol | α-methoxy-N-sulfonylazetidine | 73-98 |

| α-bromo N-sulfonylpyrrolidinone | K₂CO₃ / MeCN:Phenol | Phenol | α-phenoxy-N-sulfonylazetidine | High |

| α-bromo N-sulfonylpyrrolidinone | K₂CO₃ / MeCN:Aniline | Aniline | α-anilino-N-sulfonylazetidine | High |

Photochemical Cycloaddition Reactions (e.g., Aza-Paternò-Büchi)

The aza-Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, stands as one of the most efficient methods for synthesizing functionalized azetidines. nih.govrsc.orgresearchgate.net This approach, however, faces challenges such as competing E/Z isomerization of the imine component. nih.gov

In a significant advancement, Schindler's laboratory reported a visible-light-mediated intermolecular aza-Paternò-Büchi reaction using 2-isoxazoline-3-carboxylates as imine precursors. rsc.orgthieme-connect.com The reaction is promoted by an Iridium(III) photocatalyst which activates the isoxazoline via triplet energy transfer. rsc.org This method is notable for its broad substrate scope, accommodating both activated and unactivated alkenes, and its excellent functional group tolerance. rsc.orgthieme-connect.com Both intermolecular and intramolecular versions of this reaction have been successfully employed to create diverse azetidine scaffolds. nih.govacs.org

| Imine Component | Alkene Component | Catalyst/Conditions | Key Features |

| 2-Isoxazoline-3-carboxylate | Activated or unactivated alkenes | fac-[Ir(dFppy)₃], blue light | Broad substrate scope, high functional group tolerance |

| Proximate bichromophoric imine | Intramolecular alkene | Acetone-sensitized excitation | High yield (80-85%) for complex scaffolds |

Catalytic C–H Activation and Functionalization

Direct functionalization of C–H bonds has emerged as a powerful strategy for synthesizing complex molecules. In the context of azetidine synthesis, intramolecular C–H amination provides a direct route to the ring system. Gaunt and co-workers developed a palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination for preparing functionalized azetidines. rsc.org

This reaction mechanism involves the generation of a palladium(IV) intermediate, which is promoted by an oxidant like benziodoxole tosylate. An intramolecular cyclization then occurs to form the azetidine ring. rsc.org This method has also been applied to complex molecular scaffolds, such as triterpenoids, where picolinamide directing groups facilitate selective C–H activation and subsequent azetidination. nih.gov In some cases, the C–H amination to form the azetidine ring can compete with C–H arylation, with the outcome dependent on the electronic properties of the aryl halide used in the reaction. nih.gov

Organometallic Coupling Reactions (e.g., Grignard, Pd(II)-catalyzed, Ti(IV)-mediated, Cu(OTf)₂-catalyzed)

Organometallic reagents are central to many modern synthetic methods for forming heterocyclic rings.

Ti(IV)-mediated Coupling: Kürti and co-workers reported a Titanium(IV)-mediated coupling of oxime ethers and alkyl Grignard reagents to synthesize spirocyclic NH-azetidines. The reaction is proposed to proceed through a Kulinkovich-type mechanism and is noted for its remarkably broad substrate scope. rsc.org

Pd(II)-catalyzed Amination: As mentioned previously, palladium-catalyzed intramolecular C(sp³)–H amination is a key organometallic strategy for azetidine formation. rsc.org The general catalytic cycle for such cross-coupling reactions typically involves oxidative addition, transmetalation, and reductive elimination steps. libretexts.org The use of a picolinamide directing group has proven effective in these transformations. organic-chemistry.org

Cu(OTf)₂-catalyzed Alkylation: A direct alkylation of 1-azabicyclo[1.1.0]butane (ABB) with organometal reagents in the presence of Copper(II) triflate (Cu(OTf)₂) provides a rapid route to bis-functionalized azetidines. This method is suitable for preparing azetidines with a variety of alkyl, allyl, vinyl, and benzyl groups. organic-chemistry.org

Strain-Release Homologation Strategies

The high ring strain of azabicyclo[1.1.0]butane can be harnessed as a driving force for the modular construction of azetidines. acs.org Aggarwal and colleagues developed a method based on the strain-release homologation of boronic esters. acs.orgthieme-connect.com

In this process, azabicyclo[1.1.0]butyl lithium is generated and trapped with a boronic ester to form an intermediate boronate complex. Upon N-protonation, this complex undergoes a 1,2-migration coupled with the cleavage of the central C–N bond, which relieves the ring strain and forms the azetidinyl boronic ester. acs.org This methodology is highly versatile, applicable to a wide range of boronic esters (primary, secondary, tertiary, aryl, and alkenyl), and proceeds with complete stereospecificity. The resulting azetidinyl boronic esters are valuable building blocks that can be further functionalized. acs.orgthieme-connect.com This approach represents a powerful tool for the modular and stereocontrolled synthesis of complex azetidines. nih.govchemrxiv.org

Intramolecular Aminolysis and Cyclization Reactions (e.g., La(OTf)₃-catalyzed Epoxy Amine Aminolysis, SN2 Cyclizations)

Intramolecular cyclization is a classic and reliable strategy for forming azetidine rings.

La(OTf)₃-catalyzed Epoxy Amine Aminolysis: A novel synthetic route to azetidines involves the Lanthanum(III) triflate (La(OTf)₃)-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. nih.govnih.govdntb.gov.ua This reaction promotes a C3-selective intramolecular aminolysis of the epoxy amine, leading to the azetidine product in high yields. nih.govfrontiersin.org The optimal conditions were found to be 5 mol% La(OTf)₃ in refluxing 1,2-dichloroethane (DCE). frontiersin.org The method demonstrates excellent tolerance for various functional groups, including those that are acid-sensitive or Lewis basic. nih.govfrontiersin.orgelsevierpure.com

SN2 Cyclizations: Traditional intramolecular SN2 reactions are frequently used to construct the azetidine ring. frontiersin.org This typically involves a nitrogen atom attacking a carbon atom that bears a good leaving group, such as a halogen or mesylate. nih.govfrontiersin.org A well-established variant is the reductive cyclization of γ-haloalkyl-imines. In this approach, the imine is reduced in situ using a reagent like sodium borohydride, forming an amine that immediately undergoes intramolecular cyclization to yield the N-substituted azetidine in high yields. bham.ac.uk

Reductive Approaches from Azetidin-2-ones (β-Lactams)

The reduction of β-lactams (azetidin-2-ones) presents a reliable and convenient pathway for the synthesis of the azetidine core. rsc.org This transformation is a key step in what is often referred to as the β-lactam-synthon protocol. rsc.org Various reducing agents have been explored for this purpose, with hydroalanes demonstrating notable efficacy.

Specifically, reagents such as diisobutylaluminium hydride (DIBAL-H) and chloroalanes have been successfully employed. rsc.org The use of hydroalanes, such as AlH2Cl and AlHCl2 (often generated in situ from LiAlH4 and AlCl3), is highly recommended for the specific conversion of azetidin-2-ones into azetidines, as they can produce high yields (79-100%) while minimizing the formation of ring-opened γ-amino alcohol byproducts. clockss.org This method is advantageous as it allows for the transformation of optically active azetidin-2-ones to their corresponding azetidines without significant loss of optical activity. clockss.org

However, a potential challenge with this approach is the risk of ring cleavage of the strained four-membered ring, especially when Lewis acids and alanes are present. rsc.org This side reaction is more pronounced when the azetidine nucleus is substituted with electron-rich phenyl groups. rsc.org

One-Pot Cyclocondensation Methods

One-pot methodologies offer significant advantages in terms of efficiency and atom economy by combining multiple reaction steps into a single procedure. For the synthesis of N-acylated azetidines, one-pot cyclocondensation methods are particularly valuable. Although the search results did not provide a specific one-pot method for the title compound, the principles of one-pot synthesis are widely applied in heterocyclic chemistry. For instance, a straightforward synthesis of 1,3-disubstituted azetidines has been achieved in one reaction vessel through the alkylation of a primary amine with a 2-substituted-1,3-propanediol bis-triflate. researchgate.net This approach highlights the potential for developing similar streamlined syntheses for N-acylated azetidines, which would involve the condensation of a suitable amine, a carbonyl source, and a cyclizing agent in a single pot.

Modular Coupling Approaches for N-SF5-Azetidines

Recent advancements in synthetic chemistry have led to the development of modular approaches for accessing novel azetidine derivatives. chemrxiv.orgresearchgate.net One such development is the synthesis of N-pentafluorosulfanyl (N-SF5) azetidines. chemrxiv.orgresearchgate.net While not directly related to the halogenated benzoyl scaffold of the title compound, this methodology showcases the power of modular strategies.

This approach utilizes bench-stable and scalable SF5-transfer reagents to generate an SF5 radical. acs.orgnih.gov This radical then engages with strained azabicyclo[1.1.0]butanes in a strain-release difunctionalization reaction. acs.orgnih.gov The key advantages of this method include its operational simplicity, mild reaction conditions, and broad functional group tolerance, making it suitable for late-stage functionalization. chemrxiv.orgresearchgate.net The resulting N-SF5 azetidines exhibit high aqueous stability and increased lipophilicity, which are desirable properties in medicinal chemistry. chemrxiv.orgresearchgate.netacs.orgnih.gov This modular strategy could potentially be adapted for the introduction of other functional groups onto the azetidine nitrogen.

Aza-Michael Addition Methodologies

The aza-Michael addition is a powerful and versatile C–N bond-forming reaction that has found application in the synthesis of various nitrogen-containing heterocycles, including azetidines. mdpi.com This strategy can be employed for the construction of the azetidine ring itself or for the introduction of substituents onto a pre-existing azetidine core. mdpi.com

For example, a synthetic route to 3-substituted azetidine derivatives involves the aza-Michael addition of NH-heterocycles to methyl 2-(N-Boc-azetidin-3-ylidene)acetate. mdpi.combohrium.comresearchgate.net This reaction, often catalyzed by a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), proceeds efficiently to yield functionalized azetidines. mdpi.com The versatility of the aza-Michael reaction allows for the introduction of a wide range of substituents, making it a valuable tool in the synthesis of diverse azetidine libraries. mdpi.com

Targeted Synthesis of N-Acylated and Halogenated Benzoyl Azetidine Substructures

The synthesis of the target compound, 1-(2-Bromo-5-iodobenzoyl)azetidine, involves two key steps: the formation of the reactive acylating agent and the subsequent acylation of the azetidine ring.

Formation of Halogenated Benzoyl Chloride Precursors (e.g., 2-Bromo-5-iodobenzoyl chloride)

The preparation of the necessary acylating agent, 2-bromo-5-iodobenzoyl chloride, is a crucial preliminary step. This is typically achieved by converting the corresponding carboxylic acid, 2-bromo-5-iodobenzoic acid, into the more reactive acid chloride. A standard method for this transformation involves treating the carboxylic acid with a chlorinating agent such as oxalyl chloride or thionyl chloride. For instance, 5-bromo-2-chlorobenzoic acid has been converted to its acid chloride by treatment with oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) in dichloromethane. googleapis.com A similar protocol can be applied to 2-bromo-5-iodobenzoic acid to furnish the desired 2-bromo-5-iodobenzoyl chloride.

Acylation of Azetidine Core with Halogenated Benzoyl Moieties

The final step in the synthesis of this compound is the acylation of the azetidine ring with the previously prepared 2-bromo-5-iodobenzoyl chloride. This reaction is a standard N-acylation, typically carried out by treating azetidine with the benzoyl chloride derivative in the presence of a base to neutralize the hydrogen chloride byproduct. The choice of base and solvent is critical to ensure high yields and minimize side reactions. Common bases for this transformation include tertiary amines like triethylamine or pyridine. The reaction of azetidines with acyl chlorides can lead to ring cleavage under certain conditions, so careful optimization of the reaction parameters is necessary to favor the desired N-acylation product. researchgate.net

Mitigation Strategies for Competing Ring-Opening Reactions during Functionalization

The approximately 25.4 kcal/mol of ring strain in azetidines makes them susceptible to nucleophilic ring-opening, a significant competing side reaction during functionalization. rsc.orgrsc.org This reactivity is markedly enhanced upon N-acylation with an electron-withdrawing group, such as the 2-bromo-5-iodobenzoyl moiety. The electron-withdrawing nature of the acyl group reduces the electron density on the nitrogen, weakening the C-N bonds and making the ring carbons more electrophilic and thus more vulnerable to nucleophilic attack. rsc.orgnih.gov

Ring-opening can be initiated by various nucleophiles, including reagents, intermediates, or even the solvent, and can be promoted by acidic or basic conditions. nih.govnih.gov An acid-mediated decomposition, for example, can occur via protonation of the amide oxygen or the azetidine nitrogen, followed by intramolecular nucleophilic attack, leading to ring cleavage. nih.govnih.gov

Key Mitigation Strategies:

Control of Reaction Temperature: Many ring-opening reactions have a higher activation energy than the desired acylation. Performing the reaction at low temperatures (e.g., 0 °C to room temperature) can kinetically favor the desired N-acylation pathway over the decomposition pathway.

Choice of Base and Solvent: The selection of a suitable base is critical. Non-nucleophilic, sterically hindered bases such as triethylamine or diisopropylethylamine are often preferred over smaller, more nucleophilic bases that could act as ring-opening agents. The solvent should be aprotic and non-nucleophilic (e.g., dichloromethane, tetrahydrofuran) to avoid participation in ring-opening.

Avoidance of Strong Lewis or Brønsted Acids: Since ring-opening can be acid-catalyzed, it is crucial to avoid strongly acidic conditions. nih.gov If an acid scavenger is needed, a non-coordinating base is preferable. The use of certain Lewis acids to activate the acyl chloride should be approached with caution as they can also coordinate to the azetidine nitrogen and promote ring cleavage. frontiersin.orgnih.gov

Immediate Work-up and Purification: N-acylated azetidines, particularly those activated by electron-withdrawing groups, may have limited stability. Prompt work-up to remove reagents and byproducts, followed by purification under mild conditions (e.g., column chromatography on silica gel with a buffered eluent if necessary), can prevent degradation of the product.

Summary of Mitigation Strategies for Ring-Opening:

| Strategy | Rationale | Example Application |

| Low Temperature | Minimizes side reactions with higher activation energies, such as ring cleavage. | Acylation is often performed at 0 °C and allowed to slowly warm to room temperature. |

| Non-Nucleophilic Base | Prevents the base from acting as a nucleophile to attack the strained ring. | Use of triethylamine (NEt₃) or diisopropylethylamine (DIPEA). reddit.com |

| Aprotic Solvent | Prevents solvent from acting as a nucleophile or proton source that could facilitate ring-opening. | Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN). |

| Avoidance of Strong Acids | N-acyl azetidines can be susceptible to acid-catalyzed hydrolysis or rearrangement leading to ring-opening. nih.gov | Use of a stoichiometric amount of base to neutralize the HCl byproduct from the acyl chloride. |

| Controlled Stoichiometry | Using a minimal excess of the acylating agent can reduce the concentration of potentially reactive species in the mixture post-reaction. | Typically 1.0-1.2 equivalents of acyl chloride are used. |

By carefully controlling these parameters, the synthesis of this compound can be optimized to favor the desired N-acylation product while minimizing the formation of ring-opened byproducts, ensuring high yield and purity of this valuable synthetic intermediate.

Advanced Spectroscopic Characterization Methodologies in Research for 1 2 Bromo 5 Iodobenzoyl Azetidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. For 1-(2-Bromo-5-iodobenzoyl)azetidine, a combination of one-dimensional and two-dimensional NMR experiments would be essential for unambiguous structural assignment.

Proton (¹H) NMR Analysis for Structural Elucidation and Connectivity

¹H NMR spectroscopy would be the initial and one of the most informative experiments performed. It would reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Expected ¹H NMR Data:

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Integration |

| Azetidine (B1206935) CH₂ (adjacent to N) | 4.0 - 4.5 | Triplet | 2H |

| Azetidine CH₂ (β to N) | 2.2 - 2.6 | Quintet | 2H |

| Azetidine CH₂ (adjacent to N) | 4.0 - 4.5 | Triplet | 2H |

| Aromatic H (position 6) | 7.6 - 7.8 | Doublet | 1H |

| Aromatic H (position 4) | 7.8 - 8.0 | Doublet of doublets | 1H |

| Aromatic H (position 3) | 7.2 - 7.4 | Doublet | 1H |

Note: These are predicted values and the actual spectrum may vary.

Carbon (¹³C) NMR Analysis for Carbon Framework Determination

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the structure would give rise to a distinct signal.

Expected ¹³C NMR Data:

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Carbonyl (C=O) | 165 - 170 |

| Aromatic C-I | 90 - 95 |

| Aromatic C-Br | 118 - 122 |

| Aromatic C-H | 125 - 140 |

| Aromatic C (quaternary) | 140 - 145 |

| Azetidine C (adjacent to N) | 50 - 55 |

| Azetidine C (β to N) | 15 - 20 |

Note: These are predicted values and the actual spectrum may vary.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC) for Complex Structural Assignments

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, a suite of 2D NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would establish correlations between protons that are coupled to each other, confirming the proton-proton connectivity within the azetidine ring and the aromatic system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon to which it is directly attached, allowing for the unambiguous assignment of carbon signals for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This would be vital for confirming the connection between the azetidinyl group and the carbonyl carbon, as well as the connectivity of the 2-bromo-5-iodobenzoyl moiety.

Application of NMR in Reaction Monitoring and Product Identification

In the synthesis of this compound, NMR would be an invaluable tool for monitoring the progress of the reaction. By taking aliquots from the reaction mixture at different time intervals and acquiring ¹H NMR spectra, the disappearance of starting material signals and the appearance of product signals could be tracked to determine the reaction's endpoint. Furthermore, NMR would be the primary method for confirming the identity and purity of the final isolated product.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Expected IR Absorption Bands:

| Functional Group | Expected Absorption Range (cm⁻¹) |

| C=O (Amide) | 1630 - 1680 |

| C-N (Azetidine) | 1200 - 1350 |

| C-H (Aromatic) | 3000 - 3100 |

| C-H (Aliphatic) | 2850 - 2960 |

| C-Br | 500 - 600 |

| C-I | 485 - 515 |

The presence of a strong absorption band in the 1630-1680 cm⁻¹ region would be a key indicator of the amide carbonyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive technique that provides information about the molecular weight and elemental composition of a compound. It also offers insights into the structure through the analysis of fragmentation patterns. For this compound (C₁₀H₉BrINO), the expected monoisotopic mass is approximately 364.88 g/mol . The mass spectrum would show a characteristic isotopic pattern for the presence of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (¹²⁷I).

Expected Fragmentation Patterns:

The molecule would likely fragment at the amide bond, leading to the formation of the azetidinyl cation and the 2-bromo-5-iodobenzoyl cation. Further fragmentation of the benzoyl cation could involve the loss of CO, Br, and I.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. In the case of this compound, the primary chromophore responsible for UV absorption is the substituted benzoyl system. The electronic transitions are typically of the π → π* and n → π* type.

The benzene (B151609) ring itself exhibits characteristic absorptions, which are significantly influenced by the attached substituents: the bromo, iodo, and azetidinoylcarbonyl groups. The bromine and iodine atoms, with their lone pairs of electrons, and the carbonyl group, with its π-system and non-bonding electrons, act as auxochromes and chromophores, respectively. These substituents can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption maxima and can also affect the intensity of the absorption (hyperchromic or hypochromic effect).

The benzoyl moiety is expected to display a strong absorption band, likely in the range of 240-280 nm, corresponding to the π → π* transition of the conjugated system. A weaker n → π* transition, originating from the carbonyl group's non-bonding electrons, may be observed at longer wavelengths, typically above 300 nm. The presence of the heavy halogens (bromine and iodine) can further influence these transitions. Due to the "heavy atom effect," an enhancement of spin-forbidden transitions, such as intersystem crossing, might be observed, although this is more relevant to luminescence spectroscopy.

A hypothetical UV-Vis absorption spectrum for this compound in a common solvent like ethanol (B145695) would be expected to show the following features:

| Transition Type | Expected λmax (nm) | Expected Molar Absorptivity (ε, M⁻¹cm⁻¹) | Solvent |

| π → π | ~255 | ~10,000 - 15,000 | Ethanol |

| n → π | ~310 | ~100 - 500 | Ethanol |

This table represents expected values based on known spectroscopic data for similar substituted benzoyl compounds and should be considered illustrative.

Integration of Spectroscopic Data for Comprehensive Structural Determination

While each spectroscopic technique provides valuable pieces of the structural puzzle, a definitive characterization of this compound relies on the synergistic integration of data from multiple sources, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), in addition to UV-Vis spectroscopy.

¹H and ¹³C NMR Spectroscopy would confirm the connectivity of the atoms. The proton NMR would show characteristic signals for the aromatic protons, with their coupling patterns revealing their relative positions on the benzene ring, and for the methylene (B1212753) protons of the azetidine ring. The carbon NMR would provide the number of unique carbon environments, including the carbonyl carbon and the halogen-substituted aromatic carbons.

Infrared (IR) Spectroscopy would identify the functional groups present. A strong absorption band in the region of 1630-1680 cm⁻¹ would be indicative of the tertiary amide carbonyl group. The presence of C-Br and C-I stretching vibrations would also be expected at lower wavenumbers.

Mass Spectrometry (MS) would determine the molecular weight of the compound (365.99 g/mol ) and provide information about its fragmentation pattern, which can further support the proposed structure. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) would be a key feature in the mass spectrum.

UV-Vis Spectroscopy , as discussed, confirms the presence of the conjugated benzoyl chromophore.

By combining these techniques, a detailed and confirmed structure of this compound can be established.

X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis

Unambiguous Confirmation of Connectivity: It would provide an absolute confirmation of the atomic connectivity, verifying the substitution pattern on the benzene ring and the linkage to the azetidine ring.

Intermolecular Interactions: The crystal packing arrangement, as determined by X-ray crystallography, would show any significant intermolecular interactions, such as hydrogen bonds or halogen bonds, which can influence the physical properties of the compound.

A hypothetical set of crystallographic data for this compound is presented below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.1 |

| β (°) | 98.5 |

| Volume (ų) | 1200 |

| Z | 4 |

| Density (calculated) (g/cm³) | 2.02 |

| R-factor | < 0.05 |

This table contains hypothetical data for illustrative purposes, representing typical values for a small organic molecule.

Computational Chemistry and Theoretical Investigations of Azetidine Derivatives

Quantum Chemical Methods (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. tandfonline.comresearchgate.net It is used to investigate a wide array of properties of azetidine (B1206935) derivatives.

The unique structural and electronic properties of azetidines, largely driven by their significant ring strain, make them subjects of interest in computational studies. researchgate.net DFT calculations are employed to determine the optimized molecular geometry, electronic energies, and the distribution of electron density within the molecule. Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. tandfonline.com

Natural Bond Orbital (NBO) analysis can reveal intramolecular interactions, such as hyperconjugation and steric effects, which are crucial for understanding the stability of the azetidine ring. acs.org For a compound like 1-(2-Bromo-5-iodobenzoyl)azetidine, DFT can elucidate how the electron-withdrawing bromo and iodo substituents on the benzoyl ring influence the electron density and reactivity of the entire molecule. The electrostatic potential (ESP) distribution can also be mapped to identify electron-rich and electron-poor regions, predicting sites for nucleophilic and electrophilic attack. acs.org

Table 1: Representative Calculated Electronic Properties for a Substituted Benzoyl-Azetidine Derivative

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to the chemical reactivity and stability. A larger gap implies higher stability. |

| Dipole Moment | 3.8 D | Measures the overall polarity of the molecule. |

Computational methods are invaluable for mapping the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. The synthesis of the strained four-membered azetidine ring is often energetically unfavorable, making theoretical studies crucial for understanding and optimizing synthetic routes. bham.ac.uk

DFT calculations can be used to model various synthetic pathways, such as the intramolecular cyclization of halo-amines or the [2+2] photocycloaddition between imines and alkenes (the aza Paternò-Büchi reaction). magtech.com.cnrsc.org By calculating the energies of reactants, intermediates, transition states, and products, a detailed reaction profile can be constructed. For instance, in the La(OTf)₃-catalyzed synthesis of azetidines from epoxy amines, DFT calculations have shown that the transition state leading to the azetidine product is energetically favored over the formation of a five-membered pyrrolidine (B122466) ring. frontiersin.orgnih.gov Transition state analysis provides insights into the geometry of the activated complex and the energy barrier that must be overcome for the reaction to proceed, helping to rationalize observed regioselectivity and stereoselectivity. acs.org

The redox behavior of a molecule is determined by its ability to donate or accept electrons. The presence of halogen atoms (bromine and iodine) and the benzoyl group in this compound suggests that it may have interesting redox properties. Computational methods can predict oxidation and reduction potentials. These calculations are often benchmarked against experimental techniques like cyclic voltammetry.

The energies of the HOMO and LUMO are directly related to the ionization potential and electron affinity, respectively, which are fundamental to understanding redox behavior. DFT can be used to model the electron transfer processes, providing insight into how the molecular structure changes upon oxidation or reduction. The unique reactivity of azetidines is influenced by their inherent ring strain, which can be a factor in electron-transfer processes. researchgate.net

The four-membered azetidine ring is not planar and can exist in different puckered conformations. Computational chemistry, particularly DFT, is a powerful tool for investigating the stereochemistry and configurational stability of these rings. nih.gov By calculating the relative energies of different conformers, the most stable three-dimensional structure can be predicted. nih.gov

For substituted azetidines, DFT can determine the preferred orientation of substituents (e.g., axial vs. equatorial) and calculate the energy barriers for ring inversion. adelaide.edu.au In reactions that produce chiral centers, computational analysis can help rationalize the observed diastereoselectivity or enantioselectivity by comparing the energies of the transition states leading to different stereoisomers. nih.gov

Quantum chemical methods can predict the reactivity of various substrates in reactions designed to form the azetidine ring. Reactivity descriptors derived from DFT, such as global and local softness, hardness, and electrophilicity indices, can quantify the susceptibility of a molecule to chemical reaction.

For example, in a reaction involving the cyclization of a linear precursor, calculations can determine the nucleophilicity of the nitrogen atom and the electrophilicity of the carbon atom where bond formation occurs. nih.gov This allows for a rational comparison of different substrates and the prediction of which will react more readily under a given set of conditions. DFT calculations have been used to explain why different substituents on a radical intermediate can lead to distinct reaction pathways, either favoring the desired cyclization to form an azetidine or an alternative reaction like C-N bond cleavage. nih.gov

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. rjptonline.org This method is widely used in drug discovery to understand how a molecule like an azetidine derivative might interact with a biological target. echemcom.comresearchgate.net

The process involves preparing the three-dimensional structures of both the ligand (e.g., this compound) and the protein target. Docking algorithms then sample a large number of possible conformations and orientations of the ligand within the protein's binding site, scoring each pose based on a force field that estimates the binding affinity. rjptonline.org

The results of a docking simulation provide a predicted binding mode and a binding energy score, which indicates the strength of the interaction. ajchem-a.com Analysis of the docked complex can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. researchgate.net For azetidine derivatives, docking studies have been used to predict their binding to various enzymes and receptors, providing insights into their potential biological activities. rjptonline.orgresearchgate.net

Table 2: Example Molecular Docking Results for an Azetidine Derivative with a Target Protein

| Parameter | Value/Description |

|---|---|

| Target Protein | Epidermal Growth Factor Receptor (EGFR) Kinase |

| Docking Score (Binding Energy) | -8.5 kcal/mol |

| Key Interacting Residues | Met793, Leu718, Val726, Ala743 |

| Types of Interactions | Hydrogen bond with Met793; Hydrophobic interactions with Leu718, Val726, Ala743. |

Molecular Dynamics Simulations for Conformational Studies and Binding Stability

Molecular dynamics (MD) simulations serve as a powerful computational microscope to investigate the dynamic nature of molecules, providing insights into their conformational landscapes and interactions with biological targets. springernature.com For novel compounds such as this compound, MD simulations can elucidate its preferred three-dimensional structures and the stability of its complex with a target receptor, which is crucial for understanding its mechanism of action and for further drug design efforts. mdpi.com

To explore the conformational flexibility of this compound, MD simulations in an explicit solvent environment are performed. nih.gov The initial 3D structure of the molecule is generated and optimized using quantum mechanical methods. The system is then solvated in a periodic box of water molecules and neutralized with counter-ions. The simulation protocol typically involves an initial energy minimization of the system to remove any steric clashes, followed by a gradual heating phase to reach the physiological temperature. Subsequently, a long production run is carried out to sample the conformational space of the molecule. nih.gov

Table 1: Molecular Dynamics Simulation Parameters for Conformational Analysis

| Parameter | Value |

| Force Field | AMBER ff14SB |

| Solvent Model | TIP3P Water |

| System Size | ~10,000 atoms |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 500 ns |

| Integration Time Step | 2 fs |

Key analyses performed on the simulation trajectory include:

Root-Mean-Square Deviation (RMSD): The RMSD of the protein backbone and the ligand are calculated to assess the structural stability of the complex throughout the simulation. A stable RMSD profile suggests a stable binding mode.

Root-Mean-Square Fluctuation (RMSF): RMSF analysis of individual protein residues can identify flexible regions and how they are affected by ligand binding.

Hydrogen Bond Analysis: The formation and breakage of hydrogen bonds between the ligand and the receptor are monitored over time to identify key interactions that contribute to binding affinity.

Binding Free Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy of the ligand to the receptor, providing a quantitative measure of binding affinity. scfbio-iitd.res.in

Table 2: Analysis of Binding Stability for this compound-Receptor Complex

| Analysis Metric | Result | Interpretation |

| Average Protein RMSD | 1.5 Å | Stable protein backbone during simulation. |

| Average Ligand RMSD | 0.8 Å | Ligand remains stably bound in the active site. |

| Key H-Bonds | Maintained >80% of simulation time | Strong and stable hydrogen bonding interactions. |

| Estimated Binding Free Energy (MM/GBSA) | -45.5 kcal/mol | Favorable binding affinity of the ligand for the receptor. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.org A robust QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. neovarsity.org

The development of a QSAR model for a series of azetidine derivatives, including this compound, involves several key steps:

Data Set Selection: A dataset of azetidine derivatives with experimentally determined biological activities against a specific target is compiled. This dataset is then divided into a training set for model development and a test set for external validation. basicmedicalkey.com

Descriptor Calculation: For each molecule in the dataset, a variety of molecular descriptors are calculated. These descriptors quantify different aspects of the molecular structure, such as physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment), and topological features. kaggle.com

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are used to build a mathematical equation that correlates the molecular descriptors with the biological activity. acs.org

Model Validation: The predictive power and robustness of the QSAR model are rigorously validated using both internal and external validation techniques. wikipedia.orgbasicmedicalkey.com Internal validation is often performed using cross-validation methods like leave-one-out (LOO), while external validation involves using the model to predict the activities of the compounds in the test set. uniroma1.it

Table 3: Statistical Parameters for a Hypothetical QSAR Model of Azetidine Derivatives

| Statistical Parameter | Value | Significance |

| R² (Coefficient of Determination) | 0.85 | 85% of the variance in biological activity is explained by the model. |

| Q² (Cross-validated R²) | 0.78 | Good internal predictive ability. |

| R²_pred (External Validation) | 0.81 | Excellent predictive power for the external test set. |

| RMSE (Root Mean Square Error) | 0.25 | Low error in the predicted activity values. |

The developed QSAR model not only predicts the activity of new compounds but also provides insights into the structural features that are important for biological activity. The coefficients of the descriptors in the QSAR equation indicate the direction and magnitude of their influence on the activity.

For instance, a hypothetical QSAR model for a series of azetidine derivatives might indicate that descriptors related to hydrophobicity and the presence of specific electronic features are crucial for activity. This information can then be used to rationally design new derivatives with potentially improved potency. The validated QSAR model can be used to predict the biological activity of this compound and guide the synthesis of related compounds with enhanced therapeutic potential. nih.gov

Table 4: Contribution of Selected Descriptors in the Hypothetical QSAR Model

| Descriptor | Coefficient | Interpretation |

| LogP (Hydrophobicity) | +0.45 | Increased hydrophobicity is favorable for activity. |

| Dipole Moment | -0.21 | A lower dipole moment is associated with higher activity. |

| Number of Halogen Atoms | +0.33 | The presence of halogens positively influences activity. |

| Molecular Surface Area | -0.15 | A smaller molecular surface area is preferred for better activity. |

Structure Activity Relationship Sar Studies and Drug Design Principles Employing Azetidine Scaffolds

Role of Azetidine (B1206935) Ring in Enhancing Drug-like Properties

The incorporation of an azetidine ring into a drug candidate can significantly improve its pharmacological profile. This is attributed to the ring's distinct stereochemical and physical properties that influence molecular shape, flexibility, and interactions with biological macromolecules. nih.govtechnologynetworks.com

The azetidine ring is characterized by significant ring strain, estimated at approximately 25.2-25.4 kcal/mol. researchgate.netrsc.org This inherent strain endows the molecule with a high degree of rigidity, which is a desirable trait in drug design. nih.govresearchgate.net Unlike more flexible aliphatic chains, a rigid scaffold like azetidine helps to lock the molecule into a more specific conformation. enamine.net This pre-organization reduces the number of accessible conformations, which can lead to a more favorable interaction with a specific binding site on a biological target. enamine.net By mounting molecular fragments on this conformationally restricted scaffold, chemists can achieve a predefined spatial orientation of crucial substituents, enhancing the precision of molecular recognition by the target protein. enamine.net

The concept of binding entropy is critical in understanding ligand-protein interactions. When a flexible molecule binds to a receptor, it loses a significant amount of conformational freedom, which is entropically unfavorable and can decrease binding affinity. By using a semi-rigid scaffold like azetidine, the molecule is already conformationally constrained before binding. enamine.netresearchgate.net This pre-organization means that the entropic penalty upon binding is lower compared to that of a more flexible analogue. enamine.net Consequently, this can lead to a higher binding affinity for the target. enamine.net

In recent years, drug design has shifted towards molecules with greater three-dimensional (3D) character to explore more complex and previously "undruggable" targets. The non-planar, puckered nature of the azetidine ring serves as an excellent scaffold for creating molecules with enhanced 3D shape. nih.gov This structural feature allows substituents to be projected into space in well-defined vectors, facilitating optimal interactions within a protein's binding pocket.

Furthermore, the presence of the nitrogen atom within the four-membered ring introduces polarity. rsc.orgnih.gov This embedded polar functional group can engage in hydrogen bonding and other polar interactions, which are crucial for molecular recognition and binding affinity. The strategic placement of this polar motif can also influence key drug-like properties such as solubility and metabolic stability. nih.gov

Rational Design Strategies for Halogenated Benzoyl Azetidine Derivatives

The benzoyl portion of 1-(2-Bromo-5-iodobenzoyl)azetidine is heavily substituted with halogens, which are not mere placeholders but key functional groups that can be strategically employed in drug design. Rational design strategies focus on leveraging the properties of these halogens to enhance molecular interactions and optimize the pharmacological profile of the compound.

Halogen atoms, particularly chlorine, bromine, and iodine, can act as Lewis acids and participate in a highly directional, non-covalent interaction known as halogen bonding. nih.govacs.org This occurs when the electropositive region on the outer side of the halogen atom (the "sigma-hole") interacts with a Lewis base, such as an oxygen or nitrogen atom, often found in the backbones of proteins. acs.orgnih.gov Halogen bonds can be comparable in strength to hydrogen bonds and are a powerful tool for enhancing binding affinity and selectivity. nih.gov

The strength of a halogen bond increases with the size and polarizability of the halogen atom, following the trend I > Br > Cl > F. acs.orgresearchgate.net Therefore, the bromine and iodine atoms in this compound have a significant potential to form strong halogen bonds within a receptor binding site. The estimated energy for halogen bond contacts with an oxygen atom are:

Chlorine: 5.4–7.5 kJ/mol acs.org

Bromine: 9.0–12.1 kJ/mol acs.org

Iodine: 14.2–17.6 kJ/mol acs.org

Systematic modification of the halogenated benzoyl azetidine scaffold is a key strategy for optimizing potency and selectivity. Structure-activity relationship (SAR) studies involve synthesizing and testing a series of analogues to understand how changes in chemical structure affect biological activity.

For example, in the development of azetidine-based inhibitors for various targets, researchers have explored modifications at several positions to improve potency and drug-like properties. nih.govacs.org

Table 1: SAR of Azetidine-Based STAT3 Inhibitors This table illustrates how modifications to a related azetidine scaffold can impact inhibitory potency. While not specific to this compound, it demonstrates the principles of systematic modification.

| Compound Entry | R Group Modification (Cyclohexyl replacement) | EMSA IC₅₀ (μM) |

| 3 | Cyclopentyl | 0.93 |

| 4 | Phenyl | 1.1 |

| 5 | 4-Fluorophenyl | 1.4 |

| 6 | Pyridin-4-yl | 1.4 |

| Data derived from studies on azetidine amides as STAT3 inhibitors, showing that while changes to the cyclohexyl group were tolerated, they resulted in variable effects on potency, with the original cyclohexyl group remaining optimal. acs.org |

Key strategies for optimization include:

Varying Halogen Position and Identity: Moving the bromo and iodo substituents on the phenyl ring or replacing them with other halogens (like chlorine or fluorine) can fine-tune electronic properties and the potential for halogen bonding, thereby altering affinity and selectivity.

Modifying the Azetidine Ring: Introducing substituents on the 2- or 3-position of the azetidine ring can probe for additional interactions within the binding pocket and can be used to optimize pharmacokinetic properties. nih.gov

Bioisosteric Replacement: Replacing the phenyl ring with a heterocycle (e.g., pyridine) can introduce polarity, potentially forming new hydrogen bonds and improving properties like solubility. For instance, replacing a phenyl ring with a 2-pyridyl analogue in one study boosted potency by 50%, suggesting an additional beneficial binding interaction. acs.org

Such multiparametric optimization led to the identification of azetidine derivatives with nanomolar potency and excellent pharmacokinetic profiles in studies targeting receptors like FFA2. nih.govresearchgate.net Focused SAR studies on N-benzoyl arylazetidine compounds have also been conducted to optimize potency and oral bioavailability for other targets. researchgate.net

Identification of Pharmacophores and Key Molecular Features

The azetidine ring, a four-membered saturated heterocycle containing one nitrogen atom, is a privileged scaffold in medicinal chemistry. researchgate.net Its significance stems from a combination of unique structural and physicochemical properties that make it an attractive component in drug design. enamine.netrsc.org The inherent ring strain of approximately 25 kcal/mol endows the azetidine moiety with a high degree of molecular rigidity and conformational constraint. researchgate.netrsc.org This rigidity is a key pharmacophoric feature, as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity and potency. enamine.net

The three-dimensional (3D) nature of the azetidine scaffold allows for the precise spatial orientation of substituents, which is crucial for interacting with the well-defined binding pockets of proteins. enamine.netresearchgate.net This controlled presentation of functional groups enables chemists to explore chemical space more effectively and establish clear structure-activity relationships (SAR). nih.gov Unlike their more flexible acyclic counterparts or larger ring systems, the defined vectors of substituents on the azetidine ring can lead to improved target selectivity.

Furthermore, the incorporation of the azetidine motif can favorably modulate key molecular properties. It can enhance aqueous solubility and introduce sp3 character, moving compounds away from the "flatland" of aromatic ring systems that are often associated with poor pharmacokinetic profiles. researchgate.net The nitrogen atom within the ring can act as a hydrogen bond acceptor or a point for further derivatization, adding to its versatility as a pharmacophoric element. nih.gov This combination of conformational restriction, three-dimensionality, and the ability to fine-tune physicochemical properties makes the azetidine scaffold a valuable tool for identifying and optimizing pharmacophores in modern drug discovery. researchgate.netnih.gov

Application of Azetidine-Based Scaffolds in Developing Inhibitors and Ligands

The unique structural characteristics of the azetidine ring have led to its widespread application in the development of a diverse array of potent and selective inhibitors and ligands for various biological targets. nih.gov The conformational rigidity of the scaffold helps to pre-organize appended functional groups into a bioactive conformation, which is a critical factor for effective binding to enzymes and receptors. enamine.netrsc.org

Azetidine derivatives have been successfully developed as inhibitors for several enzyme classes. For instance, they have been investigated as inhibitors of monoacylglycerol lipase (MAGL), a target for diseases including cancer, leading to the synthesis of potent azetidine–piperazine diamides. rsc.org Similarly, azetidine-2,4-diones (4-oxo-β-lactams) have been identified as a promising scaffold for designing inhibitors of human neutrophil elastase (HNE), a serine protease implicated in inflammatory diseases. researchgate.net The SAR studies on these compounds revealed that electron-withdrawing substituents on the N-aryl group increased the rate of enzyme acylation. researchgate.net

In the realm of neuroscience, azetidine-based compounds have been designed as GABA uptake inhibitors. drugbank.comnih.gov By acting as conformationally constrained analogues of GABA or β-alanine, these derivatives have shown significant affinity for GABA transporters GAT-1 and GAT-3. drugbank.com Specifically, azetidin-2-ylacetic acid derivatives with lipophilic N-substituents, such as a 4,4-diphenylbutenyl moiety, demonstrated high potency at GAT-1. drugbank.comnih.gov

Moreover, the azetidine scaffold has been crucial in developing inhibitors for signal transducer and activator of transcription 3 (STAT3), a key target in cancer therapy. acs.org Replacing a proline linker with an (R)-azetidine-2-carboxamide scaffold led to a new series of analogues with sub-micromolar potencies in disrupting STAT3 DNA-binding activity. acs.org These examples underscore the versatility of the azetidine scaffold as a core element in designing highly specific and potent modulators of biological function. lifechemicals.commedwinpublishers.com

| Compound Class | Target | Key Structural Features | Observed Activity |

|---|---|---|---|

| Azetidine-piperazine diamides | Monoacylglycerol Lipase (MAGL) | Bicyclic scaffold combining azetidine and piperazine rings | Potent and reversible inhibition (IC50 <5 nM) rsc.org |

| Azetidine-2,4-diones | Human Neutrophil Elastase (HNE) | 4-oxo-β-lactam core with N-aryl substituents | Inhibition via acylation of the active site serine researchgate.net |

| N-substituted Azetidin-2-ylacetic acids | GABA Transporter 1 (GAT-1) | Azetidine ring as a constrained GABA analogue with lipophilic N-substituents | High potency inhibition (IC50 values in the low micromolar range) drugbank.comnih.gov |

| (R)-Azetidine-2-carboxamides | Signal Transducer and Activator of Transcription 3 (STAT3) | Azetidine replacing a proline linker, connected to salicylic acid and other moieties | Sub-micromolar potency in disrupting STAT3 DNA-binding activity acs.org |

Bioisosteric Replacement Strategies with Azetidine Derivatives (e.g., N-SF5 Azetidines)

Bioisosteric replacement is a fundamental strategy in medicinal chemistry aimed at modifying a lead compound to improve its pharmacological profile while retaining its desired biological activity. nih.gov The azetidine ring is an effective bioisostere for various functional groups and larger ring systems. researchgate.net Its defined three-dimensional structure and compact size allow it to replace moieties like ketones, morpholine, and piperazine, often leading to improved properties such as aqueous solubility, metabolic stability, and target affinity. researchgate.net For example, replacing a flexible piperidine ring with a more rigid azetidine scaffold can enhance binding to a target by reducing the conformational entropy penalty. enamine.net

A novel and emerging area of bioisosterism involves the use of N-pentafluorosulfanyl (N-SF5) azetidines. acs.orgchemrxiv.org The N–SF5 group has been proposed as a potential bioisostere for N-tert-butyl (N-tBu) or N-methyl (N-Me) groups. acs.org The SF5 group is sterically larger and more electron-withdrawing than these common alkyl groups, which can significantly alter a molecule's properties. chemrxiv.orgresearchgate.net The development of modular synthetic strategies has made N–SF5 azetidines more accessible, allowing for their systematic evaluation in drug discovery programs. acs.orgnih.gov

Pharmacokinetic profiling of N–SF5 azetidines has revealed that they exhibit high stability in aqueous conditions and possess enhanced lipophilicity compared to their N-alkyl parent compounds. acs.org This increased lipophilicity can be advantageous for crossing cellular membranes, although it may also impact solubility. acs.org In one study, the bioisosteric replacement of an N-SO2Me group in a spleen tyrosine kinase inhibitor with an N–SF5 azetidine was explored. chemrxiv.org The results indicated that the N–SF5 analogue could be a viable alternative, particularly when increased lipophilicity is desired. chemrxiv.org These findings position N-SF5 azetidines as a novel class of scaffolds for bioisosteric replacement, opening up new avenues in unexplored chemical space for medicinal chemists. acs.orgchemrxiv.orgresearchgate.net

| Original Group/Scaffold | Azetidine-Based Bioisostere | Rationale for Replacement | Potential Improvement |

|---|---|---|---|

| Ketone | Azetidine | Introduce 3D character, improve metabolic stability | Enhanced aqueous solubility and pharmacokinetic profile researchgate.net |

| Piperidine/Pyrrolidine (B122466) | Azetidine | Increase conformational rigidity, reduce molecular weight | Higher binding affinity due to lower entropic penalty enamine.netnih.gov |

| N-tert-Butyl (N-tBu) | N-Pentafluorosulfanyl (N-SF5) Azetidine | Modulate steric and electronic properties | Increased lipophilicity, altered metabolic profile acs.orgchemrxiv.org |

| N-Sulfonamide (e.g., N-SO2Me) | N-Pentafluorosulfanyl (N-SF5) Azetidine | Explore novel chemical space with similar steric bulk | Enhanced lipophilicity while maintaining stability chemrxiv.org |

Future Directions and Emerging Research Avenues in Azetidine Chemistry

Development of Novel and Efficient Synthetic Routes for Complex Azetidine (B1206935) Scaffolds

The synthesis of azetidines has historically been challenging due to their intrinsic ring strain. medwinpublishers.com However, recent years have seen remarkable progress in the development of new and efficient synthetic methodologies. rsc.org These advancements are crucial for accessing a wider diversity of azetidine-based scaffolds for various applications.

Key areas of development include:

Ring Contraction and Cycloaddition Reactions: Innovative methods such as ring contractions of larger heterocycles and various cycloaddition reactions, including the aza-Paternò-Büchi reaction, are being explored to construct the azetidine core. rsc.orgorganic-chemistry.org

C-H Activation and Cross-Coupling Reactions: The use of C-H activation and cross-coupling strategies allows for the direct functionalization of pre-formed azetidine rings, providing access to complex derivatives that were previously difficult to synthesize. rsc.org

Stereoselective Synthesis: A significant focus is on the development of stereoselective methods to control the three-dimensional arrangement of substituents on the azetidine ring. This is particularly important for applications in medicinal chemistry, where stereochemistry often plays a critical role in biological activity. acs.orgnih.gov

Flow Chemistry and Microwave-Assisted Synthesis: The adoption of modern techniques like flow chemistry and microwave-assisted synthesis is enabling more efficient, scalable, and environmentally friendly production of azetidine derivatives. organic-chemistry.org

A notable example of a complex azetidine scaffold is 1-(2-Bromo-5-iodobenzoyl)azetidine . Its synthesis involves the coupling of an azetidine ring with a di-substituted benzoyl group. The development of robust methods for such acylations is essential for creating libraries of similar compounds for screening purposes.

Recent research has highlighted several promising strategies for synthesizing complex azetidines:

A gold-catalyzed intermolecular oxidation of alkynes provides a flexible and stereoselective route to chiral azetidin-3-ones. nih.gov

The visible light-mediated aza-Paternò-Büchi reaction has been successfully applied to the scalable synthesis of various azetidines. chemrxiv.org

Ruthenium-catalyzed oxidative alkynylation of azetidinols offers a streamlined pathway to pyrazoles and pyrimidines bearing azetidine moieties. nih.gov

One-pot syntheses of 1-arenesulfonylazetidines from 1-arenesulfonylaziridines have been achieved using dimethylsulfoxonium methylide under microwave irradiation. organic-chemistry.org

These advancements are paving the way for the creation of increasingly complex and diverse azetidine scaffolds, opening up new possibilities for their application in various scientific fields. escholarship.org

Integration of Artificial Intelligence in Spectroscopic Analysis and Drug Discovery

The integration of artificial intelligence (AI) is set to revolutionize many aspects of chemistry, and the study of azetidines is no exception. AI is being increasingly employed to accelerate and improve the processes of spectroscopic analysis and drug discovery. nih.govpharmacophorejournal.comsciety.orgresearchgate.net

AI in Spectroscopic Analysis:

| AI Application | Description | Potential Impact on Azetidine Chemistry |

| Automated Spectral Interpretation | Deep learning models are trained on vast datasets of NMR spectra to automatically identify signals, assign them to specific atoms, and ultimately determine the molecular structure. bruker.comrsc.org | Faster and more accurate structure confirmation of novel azetidine derivatives like this compound. |

| Prediction of NMR Spectra | AI algorithms can predict the NMR spectrum of a proposed molecule, allowing chemists to compare the predicted spectrum with the experimental one for structure verification. | Aids in the design of new azetidine-based compounds by predicting their spectral properties before synthesis. |

| Analysis of Complex Mixtures | AI can help to deconvolute overlapping signals in the NMR spectra of complex mixtures, enabling the identification and quantification of individual components. osu.edu | Facilitates the analysis of reaction mixtures in the synthesis of azetidines, leading to better optimization of reaction conditions. |

AI in Drug Discovery:

The application of AI in drug discovery is a rapidly growing field with the potential to significantly reduce the time and cost of bringing new drugs to market. pharmacophorejournal.comsciety.org For azetidine-based drug discovery, AI can be utilized in several key areas:

Target Identification: AI algorithms can analyze large biological datasets to identify and validate new drug targets for which azetidine scaffolds may be well-suited. nih.gov

Virtual Screening: AI-powered virtual screening can rapidly evaluate vast libraries of virtual azetidine compounds for their potential to bind to a specific biological target, prioritizing the most promising candidates for synthesis and testing.

De Novo Drug Design: Generative AI models can design entirely new azetidine-based molecules with optimized properties for a particular target.

ADMET Prediction: AI can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of azetidine derivatives, helping to identify potential liabilities early in the drug discovery process. nih.gov

The integration of AI into both spectroscopic analysis and drug discovery holds immense promise for accelerating the exploration of the chemical space around azetidines and unlocking their full therapeutic potential. youtube.comnih.gov

Exploration of Azetidines in Material Science and Polymer Synthesis

While the primary focus of azetidine research has been in medicinal chemistry, their unique properties are also attracting interest in the field of material science and polymer synthesis. researchgate.netrsc.org The strained four-membered ring can be harnessed to create novel polymers and materials with unique characteristics.

The polymerization of azetidines can proceed through different mechanisms, primarily cationic ring-opening polymerization (CROP). utwente.nl This process can lead to the formation of both linear and branched poly(propylenimine) (PPI) structures, depending on the reaction conditions and the substituents on the azetidine monomer. researchgate.netacs.org

| Polymerization Aspect | Description | Relevance to Azetidine Chemistry |

| Cationic Ring-Opening Polymerization (CROP) | The most common method for polymerizing azetidines, initiated by cationic species. utwente.nl | Allows for the synthesis of polyamines with varying architectures. |

| Living Polymerization | Under certain conditions, the polymerization of some azetidine derivatives can proceed in a "living" manner, allowing for precise control over the polymer chain length and architecture. researchgate.net | Enables the creation of well-defined block copolymers and other complex macromolecular structures. |

| Functional Polymers | The incorporation of functional groups into the azetidine monomer allows for the synthesis of polymers with specific properties, such as antibacterial or CO2-adsorbing capabilities. rsc.orgutwente.nl | Opens up applications in areas like coatings, environmental remediation, and gene delivery. |

The resulting polyamines from azetidine polymerization have a range of potential applications:

Antibacterial and Antimicrobial Coatings: The nitrogen-rich backbone of these polymers can impart antimicrobial properties. rsc.orgutwente.nl

CO2 Adsorption: Branched poly(propylenimine) has shown promise as a material for capturing carbon dioxide. acs.org

Chelation and Materials Templating: The amine groups in the polymer chains can act as chelating agents for metal ions and can be used to template the formation of inorganic materials. rsc.orgutwente.nl

Non-viral Gene Transfection: The cationic nature of these polymers makes them suitable for complexing with DNA and facilitating its delivery into cells. rsc.orgutwente.nl

The introduction of specific functionalities onto the azetidine ring, such as in This compound , could lead to the development of specialty polymers with tailored properties. For example, the bromo and iodo substituents could serve as handles for further post-polymerization modification, or they could impart specific optical or electronic properties to the resulting material.

Expanding Applications of Azetidine Derivatives beyond Traditional Medicinal Chemistry

While the quest for new pharmaceuticals remains a major driver of azetidine research, the unique properties of this heterocyclic scaffold are leading to its exploration in a growing number of non-medicinal applications. nih.govresearchgate.netjmchemsci.comjmchemsci.com

Agrochemicals:

Azetidine derivatives have shown potential as plant growth regulators. google.com The ability of these compounds to influence plant development suggests that they could be developed into new herbicides, fungicides, or agents that improve crop yields. The specific substitution pattern on the azetidine ring is crucial for its biological activity in plants.

Catalysis:

The rigid, three-dimensional structure of certain azetidine derivatives makes them attractive candidates for use as ligands in asymmetric catalysis. Chiral azetidines can be used to create a specific chiral environment around a metal center, enabling the selective synthesis of one enantiomer of a chiral product. This is a critical technology in the synthesis of many pharmaceuticals and fine chemicals.

Energetic Materials:

Recent research has explored the use of azetidine-based compounds as energetic materials. chemrxiv.org The high ring strain of the azetidine core can contribute to the energy release upon decomposition. The introduction of nitro groups onto the azetidine scaffold can further enhance its energetic properties, leading to the development of new melt-castable explosives and liquid propellants with improved performance characteristics. chemrxiv.org

The diverse reactivity and structural features of azetidines, exemplified by compounds like This compound , suggest that their applications will continue to expand into new and exciting areas of science and technology. The ongoing development of novel synthetic methods, coupled with a deeper understanding of their fundamental properties, will undoubtedly unlock the full potential of this versatile class of molecules.

Q & A

What are optimized catalytic systems for synthesizing halogenated benzoyl azetidines like 1-(2-Bromo-5-iodobenzoyl)azetidine?

Category : Basic (Synthesis Methodology)

Answer :

The synthesis of halogenated azetidines often employs transition-metal catalysis. For example, NiBr₂ with bidentate ligands (e.g., L2) and NEt₃ as a base in toluene solvent achieves efficient coupling (63% yield) for related 1-(2-vinylphenyl)azetidine derivatives . Key parameters include:

- Catalyst selection : NiBr₂ outperforms other metals (e.g., Pd, Cu) in minimizing side reactions.

- Reductant : Zn powder enhances catalyst turnover.

- Solvent polarity : Non-polar solvents like toluene reduce unwanted nucleophilic interference.

A stepwise protocol (one-pot, two-step) is recommended to isolate intermediates and improve regioselectivity.

How can enantioselectivity be achieved in azetidine functionalization reactions?

Category : Advanced (Mechanistic Analysis)

Answer :

Chiral phosphoric acids (CPAs) enable enantioselective desymmetrization of azetidines. Computational studies show that activation via the azetidine nitrogen and thione tautomer (Mode A) lowers activation energy (ΔG‡ = 18.2 kcal/mol) compared to carbonyl activation (Mode B, ΔG‡ = 21.5 kcal/mol) . Key factors:

- Substrate preorganization : Hydrogen-bonding networks between CPA and azetidine stabilize transition states.

- Steric shielding : Bulky groups (e.g., adamantyl) on the CPA restrict undesired stereochemical pathways.

Methodological validation requires combined DFT calculations and kinetic isotopic effect (KIE) studies.

What experimental strategies mitigate competing ring-opening reactions during azetidine derivatization?

Category : Advanced (Reactivity Control)

Answer :

Competing ring-opening in halogenated azetidines arises from nucleophilic attack at the strained four-membered ring. Strategies include:

- Lewis acid modulation : Zn(OTf)₂ stabilizes the azetidine ring during benzoylation by coordinating to the carbonyl oxygen, reducing electrophilicity at the ring carbon .

- Protecting groups : Tosyl (Ts) or benzyl (Bn) groups on the azetidine nitrogen block undesired SN2 pathways .

- Temperature control : Reactions below 0°C slow ring-opening kinetics. For example, Ag(I)-catalyzed reactions with alcohols proceed at −20°C with <5% ring-opening byproducts .

How can computational modeling guide the design of azetidine-based BBB-permeable compounds?

Category : Advanced (Drug Design)

Answer :

Structural analogs of neurotransmitters (e.g., dopamine, serotonin) containing azetidine cores show enhanced BBB permeability due to their compact, polar scaffolds . Computational approaches include:

- Molecular dynamics (MD) simulations : Predict logBB values using force fields like CHARMM36. Azetidines with logBB > 0.3 are prioritized.

- QSAR modeling : Correlate substituent electronegativity (e.g., Br, I) with passive diffusion rates. Halogens at the 2- and 5-positions improve lipid membrane interaction .

- Docking studies : Screen against P-glycoprotein (P-gp) to avoid efflux.

What spectroscopic techniques are critical for characterizing this compound?

Category : Basic (Characterization)

Answer :

- NMR :

- ¹H NMR : Aromatic protons (2-Bromo-5-iodo substitution) appear as doublets (δ 7.8–8.2 ppm, J = 8–10 Hz). Azetidine CH₂ groups resonate at δ 3.5–4.0 ppm .

- ¹³C NMR : Carbonyl (C=O) at δ 165–170 ppm; halogenated carbons (C-Br, C-I) at δ 110–125 ppm .

- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error. Halogens yield isotopic patterns (e.g., ¹⁸¹Ta for I).

- X-ray crystallography : Resolves regiochemistry in crystalline derivatives .

How do steric and electronic effects influence the reactivity of halogenated azetidines in cross-coupling reactions?

Category : Advanced (Reaction Engineering)

Answer :

- Steric effects : Bulky 2-Bromo-5-iodo groups hinder oxidative addition in Pd-catalyzed couplings. Smaller ligands (e.g., PPh₃ vs. XPhos) improve yields .

- Electronic effects : Electron-withdrawing halogens (Br, I) activate the benzoyl carbonyl for nucleophilic attack but deactivate the azetidine ring. Hammett plots (σₚ = +0.23 for Br, +0.18 for I) guide solvent/base selection .

- Competitive pathways : Iodine’s higher electronegativity favors Ullmann-type couplings over Suzuki-Miyaura reactions.

What are efficient retro-synthetic pathways to this compound?

Category : Advanced (Synthetic Strategy)

Answer :

A modular approach using azetidine aldehyde intermediates is effective: